6-Bromo-4-methoxybenzo[d]isoxazole

Regioisomer comparison Cross-coupling vector SAR building block

6-Bromo-4-methoxybenzo[d]isoxazole (CAS 1427375-05-0) is a benzo[d]isoxazole derivative featuring a bromine atom at the 6-position and a methoxy group at the 4-position on the fused benzene ring, with molecular formula C₈H₆BrNO₂ and molecular weight 228.04 g/mol. The compound belongs to the benzisoxazole heterocycle class, a scaffold validated as a bromodomain and extra-terminal (BET) bromodomain inhibitor pharmacophore, with optimized derivatives achieving BRD4(1) Kd values of 81–82 nM and in vivo efficacy in CRPC xenograft models.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B12882195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxybenzo[d]isoxazole
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=NO2)Br
InChIInChI=1S/C8H6BrNO2/c1-11-7-2-5(9)3-8-6(7)4-10-12-8/h2-4H,1H3
InChIKeyGDWZMOHRWWTXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxybenzo[d]isoxazole – CAS 1427375-05-0: Core Scaffold Identity and Procurement Baseline


6-Bromo-4-methoxybenzo[d]isoxazole (CAS 1427375-05-0) is a benzo[d]isoxazole derivative featuring a bromine atom at the 6-position and a methoxy group at the 4-position on the fused benzene ring, with molecular formula C₈H₆BrNO₂ and molecular weight 228.04 g/mol [1]. The compound belongs to the benzisoxazole heterocycle class, a scaffold validated as a bromodomain and extra-terminal (BET) bromodomain inhibitor pharmacophore, with optimized derivatives achieving BRD4(1) Kd values of 81–82 nM and in vivo efficacy in CRPC xenograft models [2]. It is primarily supplied as a research-grade building block (typical purity 98%) for medicinal chemistry and synthetic organic chemistry applications.

Why 6-Bromo-4-methoxybenzo[d]isoxazole Cannot Be Freely Substituted: Substitution Pattern Determines Synthetic and Physicochemical Outcomes


The benzo[d]isoxazole scaffold permits multiple regioisomeric and functional-group variations, but the precise 6-bromo-4-methoxy arrangement defines a unique intersection of synthetic reactivity and physicochemical properties that no single close analog simultaneously replicates [1]. The bromine at C6 serves as a Pd-catalyzed cross-coupling handle (Suzuki, Sonogashira, Buchwald-Hartwig) enabling derivatization that is inaccessible in non-halogenated analogs, while the 4-methoxy group modulates electronic character, lipophilicity (XLogP3 = 2.4), and hydrogen-bond acceptor count (HBA = 3) relative to non-methoxylated or differently substituted comparators [2]. Critically, the regioisomer 5-bromo-7-methoxybenzo[d]isoxazole shares identical molecular weight and elemental composition but orients substituents along different vectors, producing distinct coupling products and potentially divergent biological target engagement profiles [3]. These non-interchangeable features underscore why procurement decisions must be guided by the specific substitution pattern rather than generic scaffold membership.

6-Bromo-4-methoxybenzo[d]isoxazole: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation: 6-Br,4-OMe vs 5-Br,7-OMe Benzo[d]isoxazole – Identical Formula, Divergent Substitution Vectors

6-Bromo-4-methoxybenzo[d]isoxazole and its regioisomer 5-bromo-7-methoxybenzo[d]isoxazole share the same molecular formula (C₈H₆BrNO₂), molecular weight (228.04 g/mol), and many computed descriptors including XLogP3 (2.4), topological polar surface area (35.3 Ų), hydrogen bond acceptor count (3), and rotatable bond count (1) [1][2]. However, the bromine substitution position differs: C6 in the target versus C5 in the regioisomer, while the methoxy group resides at C4 versus C7 respectively. This positional difference means the two compounds present the bromine atom along different vectors relative to the benzisoxazole core, dictating which regioisomeric biaryl or coupled products are accessible via Pd-mediated cross-coupling and potentially altering steric and electronic interactions with biological targets during SAR exploration [3]. Both compounds are commercially available at comparable purity specifications (98% from common suppliers) .

Regioisomer comparison Cross-coupling vector SAR building block

Synthetic Utility Differentiation: Aryl Bromide Cross-Coupling Handle Present vs Absent in Non-Halogenated Analog 4-Methoxybenzo[d]isoxazole

The presence of a bromine atom at position 6 in 6-Bromo-4-methoxybenzo[d]isoxazole constitutes a critical synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), enabling direct C–C and C–N bond formation at this position [1]. In contrast, 4-Methoxybenzo[d]isoxazole (CAS 1360943-30-1) lacks any halogen substituent, precluding these transformations without prior functionalization [2]. Beyond synthetic utility, the bromine atom contributes an additional 78.89 Da to the molecular weight (228.04 vs 149.15 g/mol), increases lipophilicity (XLogP3 = 2.4 vs 1.7), and adds one heavy atom (12 vs 11), collectively altering the compound's physicochemical profile for downstream applications [1][2]. The target compound maintains the same hydrogen bond acceptor count (3) and topological polar surface area (35.3 Ų) as the non-brominated analog, indicating that the bromine enhances lipophilicity without compromising polarity.

Cross-coupling chemistry Building block selection Synthetic accessibility

Methoxy Group Physicochemical Modulation: TPSA, LogP, and H-Bond Acceptor Shifts vs Non-Methoxylated 6-Bromobenzo[d]isoxazole

The 4-methoxy substituent in 6-Bromo-4-methoxybenzo[d]isoxazole significantly alters the compound's polarity and hydrogen-bonding capacity relative to the non-methoxylated analog 6-Bromobenzo[d]isoxazole (CAS 1060802-88-1) [1][2]. The target compound exhibits a higher topological polar surface area (35.3 vs 26.0 Ų, Δ = +9.3 Ų), an additional hydrogen bond acceptor (3 vs 2), and one additional rotatable bond (1 vs 0), despite a comparable XLogP3 (2.4 vs 2.3) [1][2]. The increased TPSA and HBA count are attributable to the methoxy oxygen, which enhances aqueous solubility potential and provides an additional site for hydrogen-bond interactions with biological targets. The molecular weight difference (228.04 vs 198.02 g/mol, Δ = +30.02) reflects the mass contribution of the methoxy group. These differences are material for medicinal chemistry programs where balancing lipophilicity, solubility, and target engagement is critical.

Lipophilicity tuning Drug-likeness Physicochemical profiling

Molecular Weight and Steric Differentiation vs 3-Methyl-Substituted Analog 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole

6-Bromo-4-methoxybenzo[d]isoxazole differs from its 3-methyl-substituted analog 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole (CAS 1423702-22-0) by the absence of a methyl group at the C3 position of the isoxazole ring [1]. This single substituent difference produces a molecular weight reduction of 14.03 g/mol (228.04 vs 242.07) and eliminates the steric bulk adjacent to the isoxazole N–O moiety [1]. The unsubstituted C3 position in the target compound preserves reactivity at this site for potential further functionalization (e.g., lithiation, direct C–H activation), whereas the 3-methyl analog sterically and electronically blocks this position. For med-chem campaigns where minimal molecular weight and maximal synthetic flexibility are prioritized, the non-methylated scaffold is the appropriate choice.

Steric profile Molecular weight Scaffold minimalism

Scaffold Validation: Benzo[d]isoxazole Core as a BET Bromodomain Inhibitor Pharmacophore with Nanomolar Potency Achievable Through Derivatization

The benzo[d]isoxazole scaffold is validated as a BET bromodomain inhibitor pharmacophore through structure-based drug design. Zhang et al. (2018) reported that optimized benzo[d]isoxazole derivatives achieve BRD4(1) bromodomain binding with Kd values of 81–82 nM (compounds 6i/Y06036 and 7m/Y06137), exhibit high selectivity over non-BET bromodomain subfamily members, and demonstrate in vivo tumor growth inhibition in a C4-2B CRPC xenograft mouse model [1]. Cocrystal structures with BRD4(1) (PDB: 5Y8Z) confirmed the binding mode of the benzisoxazole core within the acetyl-lysine recognition pocket [1]. While 6-Bromo-4-methoxybenzo[d]isoxazole itself is a synthetic building block rather than a characterized BET inhibitor, its 6-bromo-4-methoxy substitution pattern provides a direct entry point for derivatization toward this therapeutically relevant target class. The bromine serves as a cross-coupling site for introducing aryl/heteroaryl groups that project into the WPF shelf region of the bromodomain, while the methoxy group can engage in hydrogen-bond interactions within the binding site [1].

BET inhibition BRD4 bromodomain Epigenetic oncology Scaffold validation

Commercial Purity Benchmarking: 98% Assay Specification vs 95% Threshold for Closest Structural Analogs

The target compound 6-Bromo-4-methoxybenzo[d]isoxazole is commercially offered at a purity specification of 98% (HPLC) by major research chemical suppliers . In comparison, the regioisomer 5-Bromo-7-methoxybenzo[d]isoxazole is available at both 98% (Leyan) and 95% (Achemblock) specifications depending on supplier , while 6-Bromobenzo[d]isoxazole (non-methoxylated analog) is typically supplied at a minimum purity of 95% . The 3-methyl analog 6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole is offered at 95%+ purity . The 98% specification for the target compound represents a meaningful quality advantage for applications requiring high-purity starting material, such as fragment-based screening libraries, late-stage functionalization in med-chem campaigns, or crystallization trials, where impurities at the 5% level can confound assay results or reduce synthetic yields.

Purity specification Procurement quality Building block reliability

6-Bromo-4-methoxybenzo[d]isoxazole: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: BET Bromodomain Inhibitor SAR Exploration via C6 Cross-Coupling Derivatization

The benzo[d]isoxazole scaffold is validated as a BET bromodomain inhibitor pharmacophore with optimized derivatives achieving BRD4(1) Kd values of 81–82 nM [1]. 6-Bromo-4-methoxybenzo[d]isoxazole provides an ideal entry point for generating focused libraries through Suzuki-Miyaura or Buchwald-Hartwig coupling at the C6 bromine position, while the C4 methoxy group maintains hydrogen-bond acceptor capability (HBA = 3) and modulates TPSA (35.3 Ų) within the drug-like range. The absence of a C3 substituent preserves this position for additional functionalization. The 98% commercial purity ensures reliable conversion in Pd-catalyzed reactions, where catalyst poisoning by impurities can significantly reduce yields.

Synthetic Methodology Development: Regioselective Cross-Coupling on Benzisoxazole Scaffolds

The well-defined 6-bromo substitution in the target compound, as opposed to the 5-bromo regioisomer, provides a specific vector for studying regioselective coupling reactions on the benzo[d]isoxazole core. The bromine at C6 is electronically and sterically distinct from the C5 position, enabling methodology studies that probe the influence of substitution pattern on coupling efficiency. The methoxy group at C4 contributes electron density to the aromatic ring but does not introduce additional rotatable bonds beyond the single O–CH₃ bond, maintaining conformational simplicity for computational modeling of reaction pathways.

Fragment-Based Drug Discovery: Low-Molecular-Weight Brominated Benzisoxazole Fragment for SPR or NMR Screening

With a molecular weight of 228.04 g/mol and a balanced lipophilicity profile (XLogP3 = 2.4), 6-Bromo-4-methoxybenzo[d]isoxazole meets fragment-like physicochemical criteria. The bromine atom provides anomalous scattering for X-ray crystallographic fragment screening, while the methoxy group contributes additional hydrogen-bond acceptor capacity relative to non-methoxylated 6-Bromobenzo[d]isoxazole (TPSA 35.3 vs 26.0 Ų; HBA 3 vs 2) [2]. The 98% purity specification reduces the likelihood of false positives in fragment screens caused by impurities. The compound is 14 Da lighter than its 3-methyl analog, an advantage when adhering to fragment library molecular weight constraints.

Agrochemical Lead Discovery: Halogenated Heterocycle Building Block for Herbicide or Fungicide SAR

Isoxazole and benzisoxazole derivatives have established precedent in agrochemical discovery, including as herbicides and fungicides [3]. The 6-Bromo-4-methoxybenzo[d]isoxazole scaffold combines a bioisosterically relevant heterocycle with a synthetic handle (aryl bromide) that enables rapid analog generation. The compound's computed properties (XLogP3 = 2.4, TPSA = 35.3 Ų) fall within ranges associated with favorable foliar uptake and translocation in plant systems. The 98% purity supports reproducible structure-activity relationship studies, while the defined single-bromine substitution (contrasting with multi-halogenated analogs) ensures unambiguous characterization of coupling products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methoxybenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.